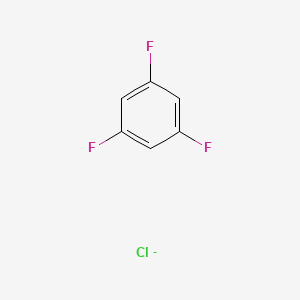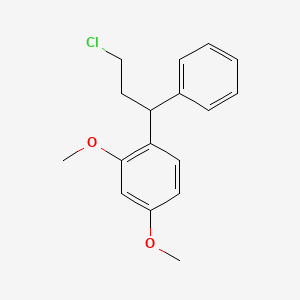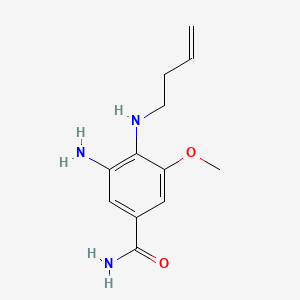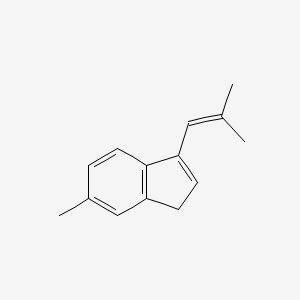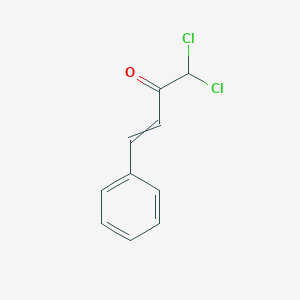
1,1-Dichloro-4-phenylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C10H8Cl2O It is a chlorinated derivative of 4-phenylbut-3-en-2-one and is known for its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-phenylbut-3-en-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 4-phenylbut-3-en-2-one or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in anhydrous conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylbutenones, while reduction reactions typically produce phenylbutenones or phenylbutanones.
Applications De Recherche Scientifique
1,1-Dichloro-4-phenylbut-3-en-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-dichloro-4-phenylbut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The presence of the dichloro group makes the compound highly reactive towards nucleophilic substitution reactions. The phenyl group provides stability and influences the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
1,1-Dichloro-4-phenylbut-3-en-2-one can be compared with other similar compounds such as:
4-Phenylbut-3-en-2-one: Lacks the dichloro substitution, making it less reactive in nucleophilic substitution reactions.
1,1,1-Trifluoro-4-phenylbut-3-en-2-one: Contains trifluoromethyl groups instead of chlorine, leading to different reactivity and applications.
1,1-Dibromo-4-phenylbut-3-en-2-one: Similar structure but with bromine atoms, which can affect the compound’s reactivity and selectivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the dichloro group, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
655238-55-4 |
|---|---|
Formule moléculaire |
C10H8Cl2O |
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
1,1-dichloro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H8Cl2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-7,10H |
Clé InChI |
BVIVIPTXJZESJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


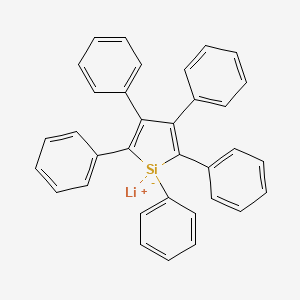
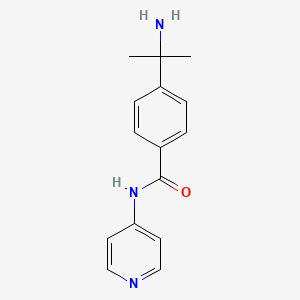
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
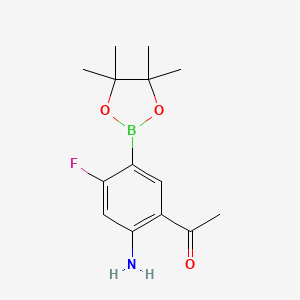
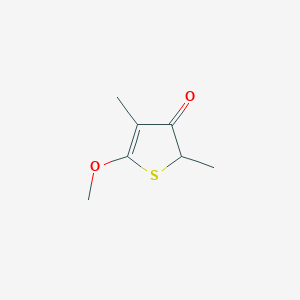

![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
